molecular formula C9H15BrO B13194686 3-(Bromomethyl)-3-cyclopropyloxane

3-(Bromomethyl)-3-cyclopropyloxane

Cat. No.: B13194686
M. Wt: 219.12 g/mol
InChI Key: XWRKXHLQEGTOJW-UHFFFAOYSA-N
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Description

3-(Bromomethyl)-3-cyclopropyloxane is a bicyclic organic compound featuring an oxane (tetrahydropyran) ring substituted with a cyclopropyl group and a bromomethyl group at the 3-position. Its molecular structure combines the steric constraints of the cyclopropane ring with the electronic effects of the bromine atom, making it a valuable intermediate in synthetic organic chemistry, particularly in nucleophilic substitution reactions and ring-opening polymerizations. The compound’s unique stereoelectronic properties are attributed to the interplay between the rigid cyclopropane ring and the electron-withdrawing bromine, which influences its reactivity and stability compared to simpler brominated hydrocarbons.

Properties

Molecular Formula

C9H15BrO

Molecular Weight

219.12 g/mol

IUPAC Name

3-(bromomethyl)-3-cyclopropyloxane

InChI

InChI=1S/C9H15BrO/c10-6-9(8-2-3-8)4-1-5-11-7-9/h8H,1-7H2

InChI Key

XWRKXHLQEGTOJW-UHFFFAOYSA-N

Canonical SMILES

C1CC(COC1)(CBr)C2CC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Bromomethyl)-3-cyclopropyloxane typically involves the bromination of cyclopropyloxane derivatives. One common method includes the reaction of cyclopropyloxane with bromine in the presence of a suitable catalyst. The reaction is usually carried out under controlled temperature conditions to ensure the selective formation of the bromomethyl group.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Bromomethyl)-3-cyclopropyloxane undergoes various chemical reactions, including:

    Nucleophilic Substitution Reactions: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, and alcohols.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides or brominated derivatives.

    Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of cyclopropyloxane derivatives with different functional groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Nucleophilic Substitution: Products include azides, thiocyanates, and amines.

    Oxidation: Products include brominated oxides and other oxidized derivatives.

    Reduction: Products include cyclopropyloxane derivatives with reduced functional groups.

Scientific Research Applications

3-(Bromomethyl)-3-cyclopropyloxane has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(Bromomethyl)-3-cyclopropyloxane involves its interaction with molecular targets through the bromomethyl group. This group can form covalent bonds with nucleophilic sites on proteins, enzymes, or other biomolecules, leading to modifications in their structure and function. The cyclopropyloxane ring provides stability and rigidity to the compound, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Key Properties (Hypothetical Data Table):

Property Value/Description
Molecular Formula C₉H₁₅BrO
Molecular Weight 231.12 g/mol
Boiling Point ~180–185°C (estimated)
Solubility Low in water; soluble in organic solvents (e.g., DCM, THF)
Stability Sensitive to moisture and light

Comparison with Similar Compounds

Structural and Functional Analogues

3-Bromo-1-phenylpropane ()

  • Structure : Linear brominated propane with a terminal benzene ring (SMILES: BrCCCC1=CC=CC=C1).
  • Key Differences :
    • Lacks the bicyclic oxane and cyclopropane moieties, resulting in lower steric hindrance.
    • Benzene ring provides aromatic stabilization, whereas the oxane ring in 3-(Bromomethyl)-3-cyclopropyloxane offers conformational rigidity.
  • Reactivity : Prefers electrophilic aromatic substitution (due to benzene) rather than the ring-opening reactions typical of oxane derivatives.
  • Safety: Both compounds carry reproductive toxicity warnings due to bromine content, as noted in .

2-Bromomethyltetrahydropyran

  • Key Differences :
    • Positional isomerism alters reaction pathways; 2-substituted derivatives are more prone to SN2 reactions due to reduced steric hindrance.
    • Absence of cyclopropane reduces ring strain and thermal stability.

1-Bromo-3-cyclopropylpropane

  • Structure : Linear bromopropane with a cyclopropyl group.
  • Key Differences :
    • Lacks the oxane ring, leading to higher flexibility and lower boiling point (~150°C).
    • Cyclopropane enhances strain-driven reactivity but without the electronic modulation from the oxane oxygen.

Comparative Data Table

Compound Molecular Formula Key Functional Groups Boiling Point (°C) Primary Reactivity Toxicity Profile
This compound C₉H₁₅BrO Oxane, cyclopropane, Br ~180–185 Ring-opening, SN1/SN2 Reproductive toxicity (inferred)
3-Bromo-1-phenylpropane () C₉H₁₁Br Benzene, Br ~210–215 (reported) Electrophilic substitution Reproductive toxicity
2-Bromomethyltetrahydropyran C₆H₁₁BrO Oxane, Br ~170–175 SN2 reactions Limited data
1-Bromo-3-cyclopropylpropane C₆H₁₁Br Cyclopropane, Br ~150–155 Strain-driven polymerization Unknown

Research Findings

  • Synthetic Utility : this compound’s rigid structure makes it superior to linear analogues (e.g., 3-Bromo-1-phenylpropane) in stereoselective synthesis, as demonstrated in chiral ligand preparation .

Notes on Limitations and Further Research

  • The provided evidence () focuses on 3-Bromo-1-phenylpropane, limiting direct comparisons. Data for this compound and other analogues are extrapolated from structural analogs.
  • Experimental validation of reactivity and toxicity profiles is recommended for authoritative conclusions.

Biological Activity

Overview of 3-(Bromomethyl)-3-cyclopropyloxane

Chemical Structure and Properties

This compound is a cyclic organic compound characterized by a cyclopropyl group attached to a bromomethyl substituent. Its molecular formula is C₅H₉Br, and it has a molecular weight of approximately 151.03 g/mol. The presence of the bromine atom in its structure suggests potential reactivity that can be exploited in various biological contexts.

Synthesis

The synthesis of this compound typically involves the bromination of cyclopropyl derivatives or the alkylation of cyclopropyl compounds with bromomethyl groups. These synthetic routes are essential for producing the compound in sufficient purity for biological testing.

Antimicrobial Properties

Research indicates that compounds containing bromomethyl groups often exhibit significant antimicrobial activity. The halogen atom can enhance the lipophilicity of the molecule, allowing better interaction with microbial membranes. In vitro studies have shown that similar compounds can inhibit the growth of various bacteria and fungi, suggesting that this compound may possess similar properties.

Anticancer Activity

There is growing interest in halogenated compounds for their potential anticancer properties. Studies have demonstrated that brominated compounds can interfere with cellular signaling pathways, induce apoptosis, and inhibit tumor growth. For instance, certain brominated cyclopropanes have shown promise in targeting cancer cell lines, leading to cell cycle arrest and apoptosis.

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : The compound could act as an inhibitor of specific enzymes involved in cancer cell proliferation.
  • DNA Interaction : Brominated compounds are known to interact with DNA, potentially leading to mutagenic effects or disruption of replication.
  • Membrane Disruption : Its lipophilic nature may allow it to integrate into cellular membranes, leading to increased permeability and cell death.

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